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molecular formula C8H6FN B056358 4-Fluorophenylacetonitrile CAS No. 459-22-3

4-Fluorophenylacetonitrile

Cat. No. B056358
M. Wt: 135.14 g/mol
InChI Key: JHQBLYITVCBGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766125

Procedure details

70 Parts of 4-fluorobenzeneacetonitrile were heated at 120° C. and there were added dropwise 83 parts of bromine and stirring was continued for 30 minutes. The resulting reaction mixture was added dropwise to a stirred mixture (room temperature) of 85 parts of aluminium chloride and 200 parts of fluorobenzene (exothermic reaction: temperature rises to 50° C.). After stirring for 30 minutes at 50° C., the reaction mixture was poured onto a mixture of crushed ice and 75 parts of hydrochloric acid solution. The product was extracted with methylbenzene. The extract was dried and evaporated. The residue was crystallized twice from 2-propanol, yielding 51 parts of 4-fluoro-α-(4-fluorophenyl)benzeneacetonitrile, mp. 63.5° C. (intermediate 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
85
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.BrBr.[Cl-].[Al+3].[Cl-].[Cl-].[F:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)[C:9]#[N:10])=[CH:4][CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
85
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at 50° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylbenzene
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized twice from 2-propanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C#N)C1=CC=C(C=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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